Trehalose-6,6'-dibehenate

描述

生化分析

Biochemical Properties

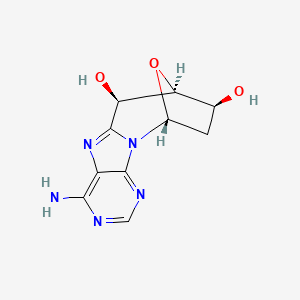

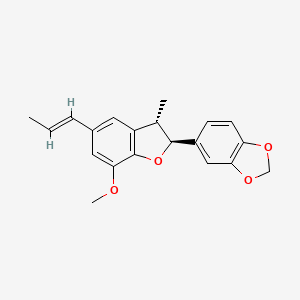

Trehalose-6,6’-dibehenate plays a crucial role in biochemical reactions by interacting with specific receptors and proteins. The carbohydrate moiety of Trehalose-6,6’-dibehenate is recognized by Mincle, while its lipid tail is recognized by MCL . Upon binding, Mincle forms a heterodimer with MCL, which then interacts with the Fc receptor common γ-chain (FcRγ). This interaction triggers intracellular signaling through Syk-CARD9-dependent NF-κB activation, leading to the production of Th1/Th17 polarization cytokines and chemokines .

Cellular Effects

Trehalose-6,6’-dibehenate exerts various effects on different cell types and cellular processes. It activates macrophages and dendritic cells, leading to the secretion of cytokines such as interferon-gamma (IFN-γ) and interleukin-17 (IL-17) . This activation influences cell signaling pathways, gene expression, and cellular metabolism. Trehalose-6,6’-dibehenate also acts as an osmoprotectant, chemical chaperone, free radical scavenger, carbon source, virulence factor, and metabolic regulator . These roles contribute to its ability to modulate immune responses and protect cells against various stress factors.

Molecular Mechanism

The molecular mechanism of Trehalose-6,6’-dibehenate involves its recognition by Mincle and MCL receptors . Upon recognition, Mincle forms a heterodimer with MCL, which then interacts with the Fc receptor common γ-chain (FcRγ) . This interaction triggers intracellular signaling through Syk-CARD9-dependent NF-κB activation, leading to the production of Th1/Th17 polarization cytokines and chemokines . Additionally, Trehalose-6,6’-dibehenate activates macrophages and dendritic cells, promoting the secretion of IFN-γ and IL-17 . These molecular interactions and signaling pathways are crucial for its immunomodulatory effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Trehalose-6,6’-dibehenate can change over time. The stability and degradation of Trehalose-6,6’-dibehenate are important factors to consider. Trehalose-6,6’-dibehenate is provided as a powder and is stable for six months at 4°C when properly stored . Long-term effects on cellular function have been observed in both in vitro and in vivo studies. For instance, Trehalose-6,6’-dibehenate has been shown to induce a sustained immune response, making it a promising candidate for vaccine adjuvants .

Dosage Effects in Animal Models

The effects of Trehalose-6,6’-dibehenate vary with different dosages in animal models. At optimal dosages, Trehalose-6,6’-dibehenate induces strong Th1 and Th17 immune responses . At high doses, it may cause toxic or adverse effects. Studies have shown that combining Trehalose-6,6’-dibehenate with dimethyldioctadecylammonium bromide (DDAB) enhances its immunostimulatory effects, promoting high IFN-γ and IL-17 secretion . These findings highlight the importance of determining the appropriate dosage for achieving desired immunological outcomes.

Metabolic Pathways

Trehalose-6,6’-dibehenate is involved in various metabolic pathways. It is a synthetic analog of trehalose-6,6’-dimycolate, which is known to play a role in the pathogenesis of Mycobacterium tuberculosis . The metabolic pathways of Trehalose-6,6’-dibehenate involve its interaction with enzymes and cofactors that regulate its synthesis and breakdown. For example, trehalose-6-phosphate synthase and phosphatase are key enzymes involved in the biosynthesis of trehalose . These metabolic pathways are essential for understanding the role of Trehalose-6,6’-dibehenate in cellular metabolism and immune responses.

Transport and Distribution

The transport and distribution of Trehalose-6,6’-dibehenate within cells and tissues are mediated by specific transporters and binding proteins. Trehalose-6,6’-dibehenate binds to two C-type lectin receptors, Mincle and MCL, which facilitate its recognition and transport within cells . Additionally, incorporating Trehalose-6,6’-dibehenate into cationic liposomes composed of dimethyldioctadecylammonium enhances its distribution and immunostimulatory effects . Understanding the transport and distribution mechanisms of Trehalose-6,6’-dibehenate is crucial for optimizing its therapeutic applications.

Subcellular Localization

The subcellular localization of Trehalose-6,6’-dibehenate is influenced by its interactions with specific receptors and proteins. Trehalose-6,6’-dibehenate is recognized by Mincle and MCL receptors, which direct its localization to specific cellular compartments . These interactions are essential for its activity and function within cells. Additionally, the subcellular localization of Trehalose-6,6’-dibehenate may be influenced by targeting signals and post-translational modifications that direct it to specific organelles . Understanding the subcellular localization of Trehalose-6,6’-dibehenate is important for elucidating its mechanism of action and optimizing its therapeutic potential.

准备方法

合成路线和反应条件: 海藻糖-6,6’-二二十烷酸酯通过海藻糖与二十二烷酸的酯化反应合成。 该过程通常涉及在无水条件下使用偶联试剂,例如二环己基碳二亚胺 (DCC),以及催化剂,例如 4-二甲基氨基吡啶 (DMAP) .

工业生产方法: 海藻糖-6,6’-二二十烷酸酯的工业生产涉及大规模酯化反应,然后进行纯化步骤,例如重结晶或色谱法,以获得纯化合物 .

化学反应分析

反应类型: 海藻糖-6,6’-二二十烷酸酯主要进行酯化反应。 它也可以在酸性或碱性条件下参与水解反应,导致酯键断裂 .

常用试剂和条件:

酯化: 二环己基碳二亚胺 (DCC),4-二甲基氨基吡啶 (DMAP),无水条件。

水解: 酸性或碱性条件,例如盐酸或氢氧化钠.

主要产物:

酯化: 海藻糖-6,6’-二二十烷酸酯。

水解: 海藻糖和二十二烷酸.

科学研究应用

海藻糖-6,6’-二二十烷酸酯在科学研究中具有广泛的应用:

化学: 用作研究酯化和水解反应的模型化合物.

生物学: 作为免疫刺激剂,增强各种生物系统中的免疫反应.

工业: 用于制备用于药物递送系统的脂质体纳米颗粒.

作用机制

海藻糖-6,6’-二二十烷酸酯通过与C型凝集素受体,特别是Mincle和MCL结合发挥作用。识别后,Mincle与MCL形成异二聚体,然后与Fc受体共同γ链 (FcRγ)相互作用。 这种相互作用通过Syk-CARD9依赖性NF-κB途径触发细胞内信号传导,导致产生Th1/Th17极化细胞因子和趋化因子 .

类似化合物:

海藻糖-6,6'-二酰化麦角菌酸 (TDM): 在结核分枝杆菌中发现的天然类似物.

海藻糖-6,6’-二棕榈酸酯: 另一种具有类似免疫刺激特性的合成类似物.

独特性: 海藻糖-6,6’-二二十烷酸酯因其合成来源及其诱导强Th1和Th17免疫反应的能力而独一无二,使其成为疫苗制剂中有效的佐剂 .

相似化合物的比较

Trehalose-6,6’-dimycolate (TDM): The natural analog found in Mycobacterium tuberculosis.

Trehalose-6,6’-dipalmitate: Another synthetic analog with similar immunostimulatory properties.

Uniqueness: Trehalose-6,6’-dibehenate is unique due to its synthetic origin and its ability to induce strong Th1 and Th17 immune responses, making it a potent adjuvant for vaccine formulations .

属性

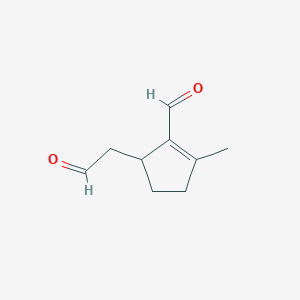

IUPAC Name |

[(2R,3S,4S,5R,6R)-6-[(2R,3R,4S,5S,6R)-6-(docosanoyloxymethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl docosanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C56H106O13/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-47(57)65-43-45-49(59)51(61)53(63)55(67-45)69-56-54(64)52(62)50(60)46(68-56)44-66-48(58)42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h45-46,49-56,59-64H,3-44H2,1-2H3/t45-,46-,49-,50-,51+,52+,53-,54-,55-,56-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLJJDBSDZSZVTF-LXOQPCSCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCC(=O)OCC1C(C(C(C(O1)OC2C(C(C(C(O2)COC(=O)CCCCCCCCCCCCCCCCCCCCC)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)CCCCCCCCCCCCCCCCCCCCC)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H106O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30457482 | |

| Record name | Trehalose-6,6'-dibehenate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30457482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

987.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66758-35-8 | |

| Record name | Trehalose 6,6′-dibehenate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66758-35-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trehalose-6,6'-dibehenate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30457482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trehalose 6,6′-dibehenate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/672NB7JH7R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of Trehalose-6,6'-dibehenate?

A1: this compound primarily targets the C-type lectin receptor Mincle (Macrophage-inducible C-type lectin) expressed on macrophages and dendritic cells. []

Q2: How does this compound activate the immune response?

A2: Upon binding to Mincle, this compound initiates a signaling cascade involving the adaptor protein FcRγ and the kinases Syk and Card9. [] This activation ultimately leads to the production of pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-1β, and the differentiation of Th1 and Th17 cells. [, ] These immune responses are crucial for controlling intracellular pathogens like Mycobacterium tuberculosis. []

Q3: Does this compound interact with other receptors besides Mincle?

A3: While Mincle is the primary target, some studies suggest that this compound may also interact with the C-type lectin receptor Mcl (Macrophage C-type lectin), albeit with lower affinity. [, , ]

Q4: How does the immune response induced by this compound differ from that induced by TLR agonists?

A4: this compound induces a distinct innate activation program compared to Toll-like receptor (TLR) ligands. [] While both can activate antigen-presenting cells, this compound primarily signals through the Syk-Card9 pathway, whereas TLRs engage different adaptor proteins like MyD88 and TRIF. [, ] This difference in signaling leads to unique downstream effects on cytokine production and T cell polarization. [, ]

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C50H98O11 and its molecular weight is 879.3 g/mol.

Q6: Is there any spectroscopic data available for this compound?

A6: While specific spectroscopic data for this compound is not extensively discussed in the provided research, its structural characterization can be inferred from its chemical structure and comparison to the parent compound TDM. Techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS) are commonly used to confirm the structure and purity of synthetic glycolipids.

Q7: How does this compound perform as an adjuvant in different vaccine formulations?

A7: this compound has demonstrated promising adjuvant activity in various vaccine formulations, including liposomes, emulsions, and nanoparticles. [, , , ] Its compatibility with different antigens and delivery systems makes it a versatile adjuvant for subunit vaccine development. [, , , , ]

Q8: Does this compound possess any catalytic properties?

A8: this compound is primarily recognized for its immunostimulatory properties rather than its catalytic activity. Research primarily focuses on its role as an adjuvant in vaccine development.

Q9: Have there been any computational studies on this compound?

A9: While specific computational studies focusing on this compound were not found in the provided research, computational chemistry techniques like molecular docking and molecular dynamics simulations could be employed to investigate its binding interactions with Mincle and other potential targets. These studies could provide valuable insights into its structure-activity relationship and guide the design of novel Mincle agonists.

Q10: What formulation strategies are employed to improve the stability, solubility, or bioavailability of this compound?

A13: Liposomes are a common formulation strategy for this compound, as they protect the molecule from degradation and enhance its delivery to immune cells. [, , ] The choice of lipid composition, inclusion of stabilizers like cholesterol, and optimization of preparation methods can further improve its stability and bioavailability. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

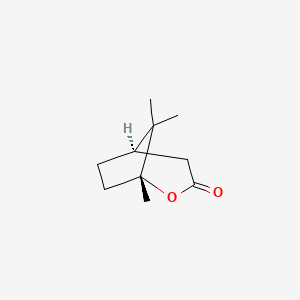

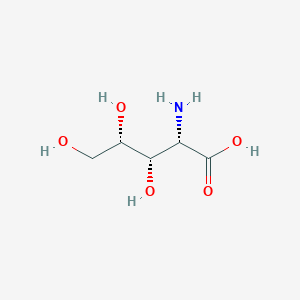

![(2S)-2-[[2-hydroxy-4-[2-hydroxy-4-(2-hydroxy-4-methoxy-6-methylbenzoyl)oxy-6-methylbenzoyl]oxy-6-methylbenzoyl]amino]-3-methylbutanoic acid](/img/structure/B1254535.png)

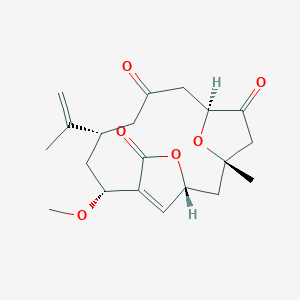

![(1R,2R,4S,5'S,6R,7S,8R,9R,12S,13R,14R,16R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-2,14,16-triol](/img/structure/B1254549.png)

![[(1R,3R,11S,12S,13S,15R,16R,17S)-11,12,15,16-tetrahydroxy-9,13,17-trimethyl-4-oxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-en-3-yl] 2-methylbutanoate](/img/structure/B1254553.png)